molecular formula C21H27ClN2O3 B567625 (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate CAS No. 1225232-42-7

(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate

Cat. No.: B567625
CAS No.: 1225232-42-7
M. Wt: 390.9 g/mol
InChI Key: JNFDBCRFDCPLDW-UHFFFAOYSA-N
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Description

(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a combination of functional groups, including a tert-butyl ester, a chloro substituent, a methoxy group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde with a suitable pentanoate precursor under basic conditions to form the benzylidene intermediate.

    Esterification: The intermediate is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include hydrogenated imidazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)butanoate: Similar structure with a shorter carbon chain.

    (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)hexanoate: Similar structure with a longer carbon chain.

Properties

CAS No.

1225232-42-7

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

tert-butyl 5-chloro-2-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]pentanoate

InChI

InChI=1S/C21H27ClN2O3/c1-15-13-24(14-23-15)18-9-8-16(12-19(18)26-5)11-17(7-6-10-22)20(25)27-21(2,3)4/h8-9,11-14H,6-7,10H2,1-5H3

InChI Key

JNFDBCRFDCPLDW-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C(CCCCl)C(=O)OC(C)(C)C)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C(CCCCl)C(=O)OC(C)(C)C)OC

Synonyms

(E)-tert-butyl 5-chloro-2-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)benzylidene)pentanoate

Origin of Product

United States

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